molecular formula C8H10O5S B12879938 4-[(2,5-Dioxooxolan-3-yl)sulfanyl]butanoic acid CAS No. 185422-75-7

4-[(2,5-Dioxooxolan-3-yl)sulfanyl]butanoic acid

Cat. No.: B12879938
CAS No.: 185422-75-7
M. Wt: 218.23 g/mol
InChI Key: IVYNNHRSIPFFNH-UHFFFAOYSA-N
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Description

4-((2,5-Dioxotetrahydrofuran-3-yl)thio)butanoic acid is an organic compound with the molecular formula C8H10O5S It is characterized by the presence of a tetrahydrofuran ring, a thioether linkage, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,5-Dioxotetrahydrofuran-3-yl)thio)butanoic acid typically involves the reaction of 2,5-dioxotetrahydrofuran with a thiol-containing butanoic acid derivative. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a catalyst to facilitate the formation of the thioether bond. The reaction is usually carried out under inert atmosphere to prevent oxidation of the thiol group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-((2,5-Dioxotetrahydrofuran-3-yl)thio)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Esters, amides.

Scientific Research Applications

4-((2,5-Dioxotetrahydrofuran-3-yl)thio)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-((2,5-Dioxotetrahydrofuran-3-yl)thio)butanoic acid exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors that recognize sulfur-containing compounds, influencing metabolic pathways. The tetrahydrofuran ring can also participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2,5-Dioxotetrahydrofuran-3-yl)thio)butanoic acid is unique due to its combination of a tetrahydrofuran ring, thioether linkage, and butanoic acid moiety. This combination provides distinct chemical reactivity and potential for diverse applications in various fields of research .

Properties

CAS No.

185422-75-7

Molecular Formula

C8H10O5S

Molecular Weight

218.23 g/mol

IUPAC Name

4-(2,5-dioxooxolan-3-yl)sulfanylbutanoic acid

InChI

InChI=1S/C8H10O5S/c9-6(10)2-1-3-14-5-4-7(11)13-8(5)12/h5H,1-4H2,(H,9,10)

InChI Key

IVYNNHRSIPFFNH-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)OC1=O)SCCCC(=O)O

Origin of Product

United States

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